2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide
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Overview
Description
2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide is a complex organic compound that incorporates a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest due to its potential pharmacological properties and its role in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide typically involves multiple steps. The process begins with the preparation of the thiazolo[5,4-b]pyridine scaffold, which is then functionalized to introduce the piperidine and benzamide groups.
Thiazolo[5,4-b]pyridine Synthesis: This step involves the annulation of a pyridine ring to a thiazole ring.
Functionalization: The thiazolo[5,4-b]pyridine core is then functionalized with a piperidine group.
Benzamide Introduction: Finally, the benzamide group is introduced through an amide coupling reaction, typically using benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazoles: These compounds also contain a thiazole ring and are known for their diverse pharmacological properties.
Uniqueness
2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-oxo-2-[[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-17(13-22-18(27)14-5-2-1-3-6-14)23-15-8-11-25(12-9-15)20-24-16-7-4-10-21-19(16)28-20/h1-7,10,15H,8-9,11-13H2,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZAXAFRWFRWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CNC(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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